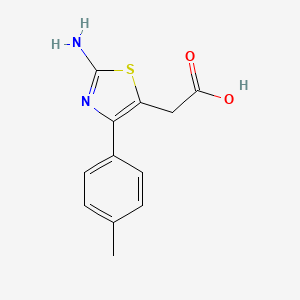

![molecular formula C16H13ClN2O2S B2569488 6-chloro-3-[(2-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one CAS No. 422527-22-8](/img/no-structure.png)

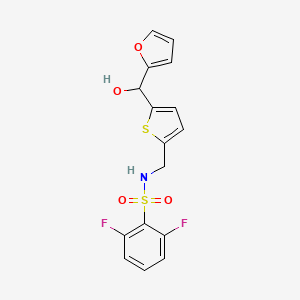

6-chloro-3-[(2-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one

カタログ番号 B2569488

CAS番号:

422527-22-8

分子量: 332.8

InChIキー: DXQVTPKBUQTETD-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “6-chloro-3-[(2-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one” is a chemical compound with the linear formula C17H13ClN2O3 . It is a part of the quinazolinone family, which are compounds containing a quinazoline moiety, made up of two fused six-member aromatic rings, a benzene ring and a pyrimidine ring .

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives has been studied using Density Functional Theory (DFT) geometry optimized calculations at the B3LYP/6-31+G (d) level . The central piperidin-4-one ring adopts a slightly distorted chair conformation and an equatorial orientation of all its substituents except for chlorine which is axially located .Chemical Reactions Analysis

The chemical reactions of quinazolinone derivatives involve catalytic protodeboronation of pinacol boronic esters utilizing a radical approach . This method allows for formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis

The physical and chemical properties of quinazolinone derivatives have been studied. The compound crystallizes in the P2 1 /c space group with unit cell parameters a = 13.4020 (11) Å, b = 7.7888 (5) Å and c = 18.1721 (14) Å, β = 108.250 (9)°, Z = 4 .科学的研究の応用

Medicinal Chemistry and Drug Development

- Anticancer Properties : Compound 7 exhibits potential as an anticancer agent due to its structural resemblance to curcumin. Researchers have investigated its effects on cancer cell lines, exploring its ability to inhibit tumor growth and metastasis .

Fluorescent Probes and Imaging Agents

- Solvatochromism : Compound 7 displays solvatochromic behavior, meaning its fluorescence emission varies with solvent polarity. Researchers have used it as a fluorescent probe to study solvent environments and interactions . Its high molar extinction coefficient and fluorescence quantum yield make it valuable for imaging applications.

Materials Science and Organic Electronics

- Organic Semiconductors : The styryl-pyrimidine scaffold in compound 7 suggests potential as an organic semiconductor. Researchers have explored its use in organic field-effect transistors (OFETs) and light-emitting diodes (OLEDs) .

Chemical Biology and Enzyme Inhibition

- Enzyme Inhibitors : Researchers have studied compound 7’s interaction with enzymes, particularly those involved in disease pathways. Its unique structure may allow selective inhibition of specific enzymes, making it valuable for drug discovery .

Computational Chemistry and Theoretical Studies

- Density Functional Theory (DFT) : Compound 7’s theoretical spectra match well with experimental data, validating its structural characterization. DFT calculations provide insights into its electronic properties and behavior in different environments .

Natural Product Analogues and Bioactivity

- Curcumin Analogue : Compound 7’s synthesis involves a condensation reaction with protected vanillin, resulting in a 72% yield. Its structural similarity to curcumin makes it an interesting analogue for further exploration .

将来の方向性

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-chloro-3-[(2-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one' involves the reaction of 2-methoxybenzylamine with 2-chloro-3-formylquinazolin-4(3H)-one, followed by reduction and sulfanylation.", "Starting Materials": [ "2-methoxybenzylamine", "2-chloro-3-formylquinazolin-4(3H)-one", "Sodium borohydride", "Sulfur" ], "Reaction": [ "Step 1: 2-methoxybenzylamine is reacted with 2-chloro-3-formylquinazolin-4(3H)-one in the presence of a suitable solvent and a base to form 6-chloro-3-[(2-methoxyphenyl)methyl]-2-oxo-1H-quinazolin-4-one.", "Step 2: The resulting compound is then reduced using sodium borohydride to form 6-chloro-3-[(2-methoxyphenyl)methyl]-2-hydroxy-1H-quinazolin-4-one.", "Step 3: Sulfur is then added to the reaction mixture to sulfanylate the hydroxy group, forming the final product, 6-chloro-3-[(2-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one." ] } | |

CAS番号 |

422527-22-8 |

製品名 |

6-chloro-3-[(2-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one |

分子式 |

C16H13ClN2O2S |

分子量 |

332.8 |

IUPAC名 |

6-chloro-3-[(2-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one |

InChI |

InChI=1S/C16H13ClN2O2S/c1-21-14-5-3-2-4-10(14)9-19-15(20)12-8-11(17)6-7-13(12)18-16(19)22/h2-8H,9H2,1H3,(H,18,22) |

InChIキー |

DXQVTPKBUQTETD-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC=C1CN2C(=O)C3=C(C=CC(=C3)Cl)NC2=S |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![ethyl N-(2-{[3-cyano-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)carbamate](/img/structure/B2569408.png)

![N-[4-(diethylamino)phenyl]-4-(3-methylphenoxy)butanamide](/img/structure/B2569410.png)

![N-(tert-butyl)-4-((4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)methyl)piperidine-1-carboxamide](/img/structure/B2569412.png)

![1-Benzothiophen-2-yl-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2569415.png)

![N-[2-[(5-Chloro-2,3-dihydro-1-benzofuran-3-yl)amino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2569416.png)

![5-fluoro-N-[2-(4-fluorophenyl)ethyl]-3-methylpyridine-2-carboxamide](/img/structure/B2569417.png)

![7-methoxy-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzofuran-2-carboxamide](/img/structure/B2569420.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acrylamide](/img/structure/B2569421.png)

![N-[1-(2-Chloropropanoyl)pyrrolidin-3-yl]-3,3,3-trifluoropropanamide](/img/structure/B2569426.png)